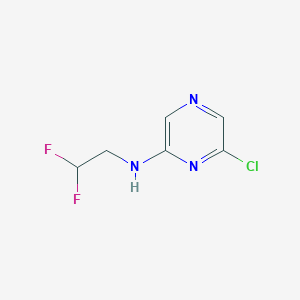

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

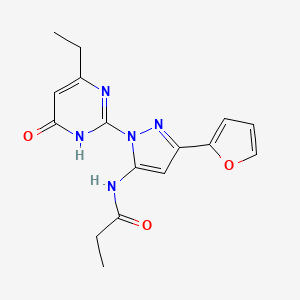

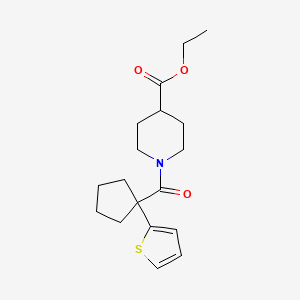

“6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1556909-99-9 . It has a molecular weight of 193.58 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The IUPAC Name for this compound is 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine . The InChI Code is 1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12) .Physical And Chemical Properties Analysis

The boiling point of “6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine” is predicted to be 276.9±40.0 °C . The density is predicted to be 1.433±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study presents a general and efficient route for synthesizing 6-methyl-pyrazin-2-yl-amines, highlighting the versatility of related chloro-pyrazin compounds in chemical synthesis. This work showcases a two-stage process starting from commercially available materials, emphasizing the compound's role in facilitating access to pyrazines through efficient synthetic routes (Colbon et al., 2008).

Analytical Applications

A method details the quantitation of a structurally similar compound, 6-chloro-2-(1-piperazinyl) pyrazine, in biological fluids using gas chromatography. This highlights the compound's analytical utility in sensitive and specific detection within a biological context (Zacchei et al., 1979).

Material Science and Liquid Crystals

Research into the structural and calorimetric data of heterocyclic amines intercalated into α-titanium hydrogen phosphate shows how variations of chloro-pyrazin derivatives can influence material properties. This study demonstrates the compound's potential in modifying the physical characteristics of materials for various applications (Nunes & Airoldi, 2000).

Antimicrobial Activity

A synthesis and evaluation of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides related to pyrazinamide provide insights into the antimicrobial properties of related compounds. This research identifies certain derivatives with antimycobacterial activity, pointing to the chemical's role in developing new antimicrobial agents (Zítko et al., 2011).

Coordination Chemistry

The synthesis and coordination chemistry of pyrazine-based ligands, including discussions on 2,6-bis(pyrazolyl)pyridines and related ligands, provide a comprehensive overview of the compound's utility in creating complex metallo-organic structures. This area of research underscores the versatility of pyrazine derivatives in forming luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIXFCGMARNHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)